10-(Propylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one 10-(Propylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Brand Name: Vulcanchem
CAS No.: 152886-85-6
VCID: VC0131092
InChI: InChI=1S/C13H17N3O/c1-2-6-14-10-7-9-4-3-5-11-12(9)16(8-10)13(17)15-11/h3-5,10,14H,2,6-8H2,1H3,(H,15,17)/t10-/m1/s1
SMILES: CCCNC1CC2=C3C(=CC=C2)NC(=O)N3C1
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol

10-(Propylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

CAS No.: 152886-85-6

Main Products

VCID: VC0131092

Molecular Formula: C13H17N3O

Molecular Weight: 231.29 g/mol

10-(Propylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one - 152886-85-6

CAS No. 152886-85-6
Product Name 10-(Propylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
IUPAC Name (10R)-10-(propylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Standard InChI InChI=1S/C13H17N3O/c1-2-6-14-10-7-9-4-3-5-11-12(9)16(8-10)13(17)15-11/h3-5,10,14H,2,6-8H2,1H3,(H,15,17)/t10-/m1/s1
Standard InChIKey XTWUNLMHXDDOMD-UHFFFAOYSA-N
Isomeric SMILES CCCN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1
SMILES CCCNC1CC2=C3C(=CC=C2)NC(=O)N3C1
Canonical SMILES CCCNC1CC2=C3C(=CC=C2)NC(=O)N3C1
Synonyms 5-propylamino-5,6-dihydro-4H-imidazo(4,5,1-ij)quinolin-2(1H)-one
U 91356
U 91356A
U-91356
U-91356A
U91356A
PubChem Compound 132955
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator